molecular formula C20H34O4 B1222750 (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid

(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid

Cat. No.: B1222750
M. Wt: 338.5 g/mol
InChI Key: NGTXCORNXNELNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions including hydroxylation, isomerization, and conjugation of double bonds. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired stereochemistry and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact. Optimization of reaction parameters and purification processes is essential to achieve high purity and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: Hydroxyl groups can be substituted with other functional groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated hydrocarbons. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. Its hydroxyl groups and conjugated double bonds may interact with various biomolecules, influencing biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have anti-inflammatory, antioxidant, or other bioactive effects that could be harnessed for drug development.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activity, cellular signaling, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyhenicosa-6,8,10,14-tetraenedioic acid
  • (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Uniqueness

Compared to similar compounds, (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid has a distinct arrangement of double bonds and hydroxyl groups, which may confer unique chemical and biological properties. Its specific stereochemistry and conjugation pattern can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5,12-dihydroxyicosa-6,8,10-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXCORNXNELNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88099-35-8
Record name Leukotriene B3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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